Cas no 1584982-86-4 (methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate)

methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- 1-Naphthalenecarboxylic acid, 4-amino-1,2,3,4-tetrahydro-, methyl ester
- EN300-1693892
- 1584982-86-4
-
- インチ: 1S/C12H15NO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-5,10-11H,6-7,13H2,1H3
- InChIKey: NDOHETDKKALQLB-UHFFFAOYSA-N
- ほほえんだ: C1(C(OC)=O)C2=C(C=CC=C2)C(N)CC1
計算された属性
- せいみつぶんしりょう: 205.110278721g/mol
- どういたいしつりょう: 205.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 密度みつど: 1.131±0.06 g/cm3(Predicted)
- ふってん: 317.3±42.0 °C(Predicted)
- 酸性度係数(pKa): 9.00±0.40(Predicted)
methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1693892-1.0g |
methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
1584982-86-4 | 1g |
$1086.0 | 2023-06-04 | ||
Enamine | EN300-1693892-0.25g |
methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
1584982-86-4 | 0.25g |
$999.0 | 2023-09-20 | ||
Enamine | EN300-1693892-0.05g |
methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
1584982-86-4 | 0.05g |
$912.0 | 2023-09-20 | ||
Enamine | EN300-1693892-0.5g |
methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
1584982-86-4 | 0.5g |
$1043.0 | 2023-09-20 | ||
Enamine | EN300-1693892-10g |
methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
1584982-86-4 | 10g |
$4667.0 | 2023-09-20 | ||
Enamine | EN300-1693892-10.0g |
methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
1584982-86-4 | 10g |
$4667.0 | 2023-06-04 | ||
Enamine | EN300-1693892-2.5g |
methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
1584982-86-4 | 2.5g |
$2127.0 | 2023-09-20 | ||
Enamine | EN300-1693892-5.0g |
methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
1584982-86-4 | 5g |
$3147.0 | 2023-06-04 | ||
Enamine | EN300-1693892-0.1g |
methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
1584982-86-4 | 0.1g |
$956.0 | 2023-09-20 | ||
Enamine | EN300-1693892-1g |
methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
1584982-86-4 | 1g |
$1086.0 | 2023-09-20 |
methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylateに関する追加情報
Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS No. 1584982-86-4): A Comprehensive Overview
Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate, identified by its CAS number 1584982-86-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its naphthalene core structure modified with an amino group and a carboxylate ester, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The molecular structure of methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate consists of a tetrahydronaphthalene ring system substituted with an amino group at the 4-position and a carboxylate ester at the 1-position. This configuration imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways. The presence of both an amino and a carboxylate group allows for further functionalization, making it a versatile building block for more complex molecules.
In recent years, there has been growing interest in the applications of methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate in pharmaceutical research. Its structural features suggest potential utility in the synthesis of bioactive compounds. For instance, the naphthalene core is a common motif in many pharmaceuticals due to its ability to interact with biological targets effectively. The amino group can be further modified to introduce additional functionalities, such as polar or charged groups, which can enhance binding affinity and metabolic stability.
One of the most promising areas of research involving methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate is its role as a precursor in the synthesis of heterocyclic compounds. Heterocycles are essential components of many drugs and natural products due to their diverse biological activities. The tetrahydronaphthalene scaffold provides a stable platform for constructing more complex heterocyclic structures through various chemical transformations. These transformations can include cyclization reactions, which are crucial for forming the core structures of many pharmacologically active compounds.
The carboxylate ester group in methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate also offers opportunities for further chemical manipulation. Ester groups can be hydrolyzed to form carboxylic acids or converted into other functional groups such as amides or alcohols. These transformations are often employed in drug development to optimize pharmacokinetic properties and improve solubility and bioavailability.
Recent studies have highlighted the potential of methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate in the development of novel therapeutic agents. For example, researchers have explored its use in synthesizing small-molecule inhibitors targeting specific biological pathways. These inhibitors have shown promise in preclinical studies for their ability to modulate disease-related processes. The versatility of this compound allows chemists to design molecules with tailored properties to address various therapeutic needs.
The synthesis of methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate itself is an area of active research. Efficient synthetic routes are crucial for producing this compound on a scalable basis for both research and industrial applications. Advances in synthetic methodologies have enabled the production of high-purity samples suitable for detailed structural and functional studies. These synthetic improvements have also facilitated the exploration of new derivatives and analogs with enhanced properties.
In conclusion, methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS No. 1584982-86-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with diverse biological activities. As research continues to uncover new applications and synthetic strategies for this compound, its importance in the chemical and pharmaceutical industries is likely to grow further.
1584982-86-4 (methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate) 関連製品
- 2022956-35-8(D-His(Bzl)-OH)
- 1421314-91-1(2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester)
- 1805485-87-3(Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate)
- 1351661-99-8(2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide)
- 2580223-40-9(3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid)
- 1353974-62-5(1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone)
- 617-04-9(Methyl α-D-mannopyranoside)
- 2171299-58-2((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid)
- 2034411-32-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide)
- 16176-35-5(3-(1H-Pyrrol-1-yl)indolin-2-one)



